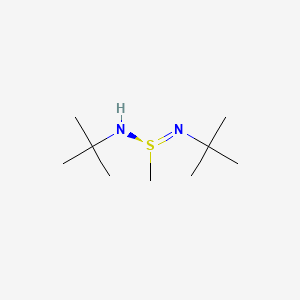
N,N'-Di-tert-butylmethanesulfinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-tert-butylmethanesulfinimidamide is an organosulfur compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups attached to a methanesulfinimidamide core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butylmethanesulfinimidamide typically involves the reaction of tert-butylamine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Methanesulfinyl Chloride: Methanesulfinyl chloride is prepared by reacting methanesulfinic acid with thionyl chloride.
Reaction with tert-Butylamine: Methanesulfinyl chloride is then reacted with tert-butylamine in the presence of a base such as triethylamine to yield N,N’-Di-tert-butylmethanesulfinimidamide.
Industrial Production Methods
In industrial settings, the production of N,N’-Di-tert-butylmethanesulfinimidamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-tert-butylmethanesulfinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Corresponding amines.
Substitution: Various substituted sulfinimidamides.
Applications De Recherche Scientifique
N,N’-Di-tert-butylmethanesulfinimidamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinamides and sulfonamides.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs targeting sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex organosulfur compounds.
Mécanisme D'action
The mechanism by which N,N’-Di-tert-butylmethanesulfinimidamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction is crucial in biochemical studies and drug development, where the compound is used to inhibit or activate specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but with an ethylene bridge instead of a methanesulfinimidamide core.
N,N’-Di-tert-butylacetamidine: Contains an acetamidine group instead of a sulfinimidamide group.
Uniqueness
N,N’-Di-tert-butylmethanesulfinimidamide is unique due to its sulfinimidamide core, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
217659-69-3 |
|---|---|
Formule moléculaire |
C9H22N2S |
Poids moléculaire |
190.35 g/mol |
Nom IUPAC |
N-(N-tert-butyl-S-methylsulfinimidoyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22N2S/c1-8(2,3)10-12(7)11-9(4,5)6/h1-7H3,(H,10,11) |
Clé InChI |
SMXWUUITSNSERC-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)N[S@@](=NC(C)(C)C)C |
SMILES canonique |
CC(C)(C)NS(=NC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
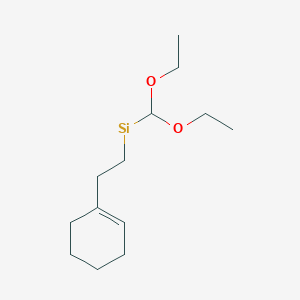
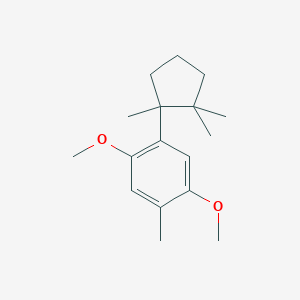
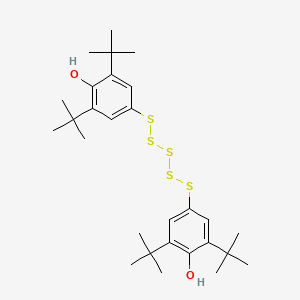
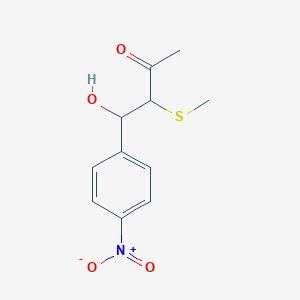
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)

![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
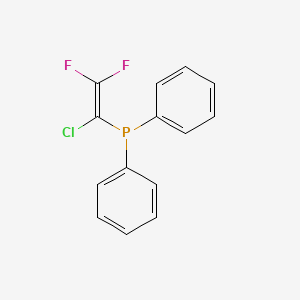
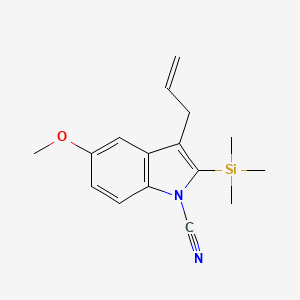
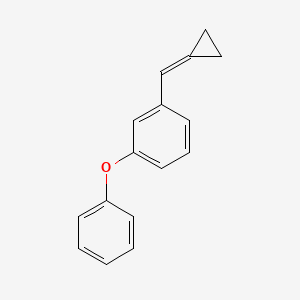

![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
